3-(chloromethyl)-N,N-dimethylbenzamide
Overview
Description
3-(Chloromethyl)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a chloromethyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
Chloromethyl compounds typically react with thiols, which are abundant in glutathione, a critical molecule in many biological processes .
Mode of Action
The mode of action of 3-(chloromethyl)-N,N-dimethylbenzamide involves electrophilic substitution . The chloromethyl group on the compound can react with thiols, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .
Biochemical Pathways
Glutathione plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of various metabolic pathways .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, and a half-life of 394±39 min . These results suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Additionally, the formation of a cell-impermeant fluorescent dye–thioether adduct suggests potential applications in cellular imaging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules, such as glutathione, can influence the compound’s mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-N,N-dimethylbenzamide typically involves the chloromethylation of N,N-dimethylbenzamide. One common method is the reaction of N,N-dimethylbenzamide with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzamide to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of N,N-dimethylbenzamide.
Oxidation: Products include benzamide derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include N,N-dimethylbenzamide and its methylated derivatives.
Scientific Research Applications
3-(Chloromethyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
3-(Bromomethyl)-N,N-dimethylbenzamide: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction kinetics and selectivity.
3-(Methoxymethyl)-N,N-dimethylbenzamide: Contains a methoxymethyl group instead of chloromethyl, leading to different reactivity and applications.
N,N-Dimethylbenzamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 3-(Chloromethyl)-N,N-dimethylbenzamide is unique due to the presence of the chloromethyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVBMDMECTBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-26-1 | |
Record name | 3-(chloromethyl)-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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